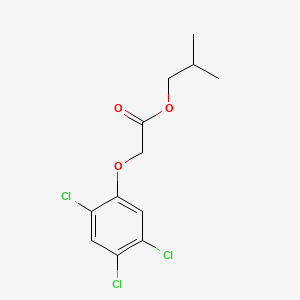

2,4,5-t Isobutyl ester

描述

Contextualization of 2,4,5-T Isobutyl Ester within the broader Field of Phenoxy Herbicide Research

This compound, a specific formulation of the phenoxy herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), occupies a significant position within the historical and scientific narrative of weed control agents. Phenoxy herbicides, a class of synthetic auxins, were among the first selective organic herbicides developed and include well-known compounds like 2,4-D and MCPA. forestresearch.gov.uk These herbicides function by mimicking the plant growth hormone auxin, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants, while generally sparing grasses. forestresearch.gov.uk

The development of phenoxyacetic acid derivatives in the 1940s marked a revolutionary step in agriculture and vegetation management. forestresearch.gov.uk While 2,4-D was found to be highly effective against many broadleaf weeds, 2,4,5-T demonstrated superior efficacy against woody and brushy species. forestresearch.gov.uk To enhance their application and effectiveness, the acidic forms of these herbicides were often converted into salts or esters. Ester formulations, such as the isobutyl ester of 2,4,5-T, are generally less soluble in water but soluble in oils, which allows for better penetration of the waxy cuticle of plant leaves. nih.govpic.int

The isobutyl ester, like other ester formulations, is a derivative of the parent acid, 2,4,5-T. nih.govnih.gov In the environment, these esters are expected to hydrolyze back to the parent acid, which is the primary active herbicidal compound. nih.gov The study of this compound is therefore intrinsically linked to the broader research on 2,4,5-T and other phenoxy herbicides, encompassing their synthesis, formulation, environmental fate, and mode of action.

A critical aspect that has dominated the research landscape of 2,4,5-T and its esters is the presence of the highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govpic.int TCDD is formed as an unintentional byproduct during the manufacturing process of 2,4,5-trichlorophenol (B144370), a precursor to 2,4,5-T. pic.int Consequently, research into this compound cannot be separated from the extensive scientific investigation into the environmental and health impacts of TCDD.

Historical Trajectories and Evolution of Academic Inquiry into this compound

The academic and scientific inquiry into this compound is deeply intertwined with its military and agricultural applications, particularly during the mid-20th century. The herbicidal properties of phenoxyacetic acids were discovered during the 1940s. forestresearch.gov.uk Following this, research and development efforts focused on creating various formulations to improve their effectiveness for different applications.

A significant chapter in the history of this compound involves its inclusion in herbicidal warfare agents. Notably, it was a component of Agent Purple, a formulation used in the early stages of the Vietnam War. dtic.milnih.gov Agent Purple was a mixture of the n-butyl ester of 2,4-D, the n-butyl ester of 2,4,5-T, and the isobutyl ester of 2,4,5-T. dtic.milnih.gov Research from this era often focused on the efficacy of these formulations for defoliation purposes. forestresearch.gov.ukdtic.mil

The evolution of analytical techniques played a crucial role in shaping the direction of research. Early studies focused on the herbicidal effects and application methods. However, with the development of more sensitive analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), researchers were able to investigate the environmental fate and detect residues of these compounds and their contaminants. nih.govepa.gov

The discovery of TCDD contamination in 2,4,5-T products, including ester formulations, led to a major shift in research focus. nih.gov Scientific inquiry moved towards understanding the formation of TCDD during manufacturing, its concentration in different formulations, and its environmental persistence and toxicological effects. pic.int This led to a significant body of research aimed at developing manufacturing processes that would minimize TCDD contamination. pic.int

Following widespread concerns about the health effects of TCDD, regulatory actions were taken in many countries, leading to the eventual ban or severe restriction of 2,4,5-T and its esters for most uses. nih.govpic.int This regulatory shift also influenced the direction of academic inquiry, with a greater emphasis on the long-term environmental and health consequences of exposure to these compounds.

Contemporary Research Paradigms and Key Unresolved Scientific Questions concerning this compound

In the post-ban era, direct research on the application of this compound as a herbicide has significantly diminished. However, scientific interest has not completely disappeared. Contemporary research paradigms have shifted towards several key areas:

Environmental Fate and Remediation: A primary focus of current research is understanding the long-term persistence and behavior of 2,4,5-T and its associated TCDD in contaminated sites. Scientists are investigating the natural attenuation processes, such as microbial degradation and photolysis, that break down these compounds in soil and water. nih.gov There is ongoing research into developing effective remediation technologies for sites historically contaminated with phenoxy herbicides.

Long-Term Health Effects: Epidemiological and toxicological studies continue to explore the long-term health outcomes in populations that were exposed to 2,4,5-T formulations, such as military veterans and individuals living in historically sprayed areas. researchgate.net This research is often complicated by co-exposure to other herbicides and the varying levels of TCDD contamination.

Analytical Methodology: There is a continuous effort to refine and develop more sensitive and specific analytical methods for the detection and quantification of 2,4,5-T, its esters, and TCDD in various environmental and biological matrices. epa.govepa.govcdc.gov This is crucial for accurate exposure assessment and for monitoring the effectiveness of remediation efforts.

Despite decades of research, several key scientific questions regarding this compound and its parent compound remain:

Complete Degradation Pathways: While the general degradation pathways of 2,4,5-T are known, a complete understanding of all the intermediate metabolites and the factors influencing their formation and persistence in different environmental compartments is still an area of active investigation.

Bioavailability in Aged Contaminated Soils: The bioavailability of 2,4,5-T and TCDD in soils that have been contaminated for decades is not fully understood. This has significant implications for assessing the long-term risks to ecosystems and human health, as well as for the efficacy of bioremediation strategies.

Synergistic and Antagonistic Effects: The toxicological effects of exposure to mixtures of herbicides, as was common in historical applications like Agent Purple, are complex. The synergistic or antagonistic interactions between this compound, other phenoxy herbicides, and TCDD are not entirely elucidated.

Full Spectrum of Biological Function: While the primary mode of action of phenoxy herbicides is understood, the full spectrum of their biological effects at the molecular and cellular levels, particularly at low levels of chronic exposure, continues to be a subject of research.

Structure

3D Structure

属性

IUPAC Name |

2-methylpropyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl3O3/c1-7(2)5-18-12(16)6-17-11-4-9(14)8(13)3-10(11)15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIVFWSIMRWBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3O3 | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026074 | |

| Record name | Isobutyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl 2,4,5-trichlorophenoxyacetate is an off-white solid. (NTP, 1992), 2,4,5,-T esters: Amber to dark amber liquid; [HSDB] Off-white solid; [CAMEO] | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, isobutyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5679 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

Density: 1.2 @ 20 °C (liq) /2,4,5-T esters/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

4938-72-1 | |

| Record name | ISOBUTYL 2,4,5-TRICHLOROPHENOXYACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21057 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T isobutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4938-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-T-isobutyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004938721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2,4,5-trichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOBUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K7Z0G1Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T, ISOBUTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Esterification Chemistry of 2,4,5 T Isobutyl Ester

Chemical Pathways for the Esterification of 2,4,5-Trichlorophenoxyacetic Acid to its Isobutyl Ester

The principal chemical pathway for producing 2,4,5-T isobutyl ester is the direct esterification of 2,4,5-trichlorophenoxyacetic acid with isobutyl alcohol. nih.gov This reaction is a type of nucleophilic acyl substitution known as the Fischer-Speier esterification, or more commonly, Fischer esterification. miracosta.edumasterorganicchemistry.combyjus.comorganic-chemistry.org The general reaction involves heating the carboxylic acid and alcohol with a strong acid catalyst. libretexts.org

Two primary routes can be used for the synthesis of the precursor, 2,4,5-T acid itself. One method involves the condensation of sodium chloroacetate (B1199739) with sodium 2,4,5-trichlorophenoxide. pic.intidc-online.comhealthandenvironment.org An alternative pathway is the chlorination of phenoxyacetic acid. iarc.fr Once 2,4,5-T is obtained, it is reacted with isobutyl alcohol to yield the isobutyl ester. nih.gov

Another potential, though less direct, pathway involves the reaction of 2,4,5-trichlorophenol (B144370) with an appropriate chloroacetic ester, such as isobutyl chloroacetate. nih.govnih.gov This method, a variation of the Williamson ether synthesis, forms the ether linkage and the ester in a sequence of steps. miracosta.edu

Mechanistic Investigations of Ester Bond Formation in this compound Synthesis

The formation of the ester bond in the synthesis of this compound via Fischer esterification proceeds through a well-understood, multi-step mechanism. masterorganicchemistry.combyjus.comorganic-chemistry.org The reaction is reversible and is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comlibretexts.org

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,4,5-trichlorophenoxyacetic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.combyjus.comorganic-chemistry.org

Nucleophilic Attack by Isobutyl Alcohol: The oxygen atom of the isobutyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon. byjus.comorganic-chemistry.org This results in the formation of a tetrahedral intermediate, specifically an oxonium ion. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This creates a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated. byjus.com

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com

This entire process is an equilibrium, and the forward reaction (esterification) is favored by either using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed. masterorganicchemistry.comorganic-chemistry.org

Optimization and Efficiency Studies of Industrial and Laboratory-Scale Synthesis of this compound

The optimization of esterification reactions, including the synthesis of this compound, focuses on maximizing the yield and reaction rate while minimizing costs and environmental impact. Key parameters that are often manipulated in these studies include temperature, catalyst concentration, and the molar ratio of reactants.

Key Optimization Parameters:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for reversible reactions like esterification, excessively high temperatures can shift the equilibrium unfavorably. A Chinese patent for the production of isobutyl acetate (B1210297) suggests an esterification temperature between 98 and 118 °C. google.com

Catalyst: The choice and concentration of the catalyst are crucial. Strong acids like sulfuric acid are effective, but heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 15) are also used, particularly in industrial settings, as they are easily separated from the reaction mixture. google.comaiche.org A study on isobutyl acetate synthesis used Dowex 50, a sulfonated polystyrene cation exchange resin, as the catalyst. reddit.com

Reactant Molar Ratio: To drive the equilibrium towards the product side, an excess of one reactant, usually the less expensive one (in this case, isobutyl alcohol), is often used. masterorganicchemistry.com

Water Removal: The removal of water as it is formed is a common strategy to increase the yield of the ester. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus. masterorganicchemistry.comorganic-chemistry.org

Industrial Scale Considerations: On an industrial scale, continuous processes are often favored over batch processes. A continuous process for producing isobutyl acetate involves feeding the raw materials into an esterification reaction kettle and then separating the product in a rectifying tower. google.com The unreacted isobutanol can be recovered and recycled back into the reactor. google.com

Table 1: Factors Influencing Esterification Efficiency

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Increases reaction rate but can affect equilibrium | Operate at an optimal temperature range (e.g., 98-118 °C for isobutyl acetate) google.com |

| Catalyst | Increases the rate at which equilibrium is reached | Use of strong acid catalysts (H₂SO₄) or recyclable solid acid catalysts (ion-exchange resins) libretexts.orggoogle.comaiche.org |

| Reactant Ratio | Shifts equilibrium towards product formation | Use an excess of the alcohol reactant masterorganicchemistry.com |

| Water Removal | Drives the reaction to completion | Employ techniques like azeotropic distillation masterorganicchemistry.comorganic-chemistry.org |

Derivation and Identification of Related Esters and Isomers of 2,4,5-T

A variety of esters of 2,4,5-T can be synthesized by reacting the parent acid with different alcohols. nih.govnih.gov The properties of the resulting ester, such as its volatility and solubility, are determined by the specific alcohol used. Esters of 2,4,5-T are generally insoluble in water but soluble in oils. pic.intidc-online.comhealthandenvironment.org

Commonly synthesized esters of 2,4,5-T include:

Butyl ester: Formed from the reaction of 2,4,5-T with n-butyl alcohol. nih.gov

Isooctyl ester: Synthesized by reacting 2,4,5-T with isooctyl alcohol. nih.govhaz-map.com

Butoxyethanol ester: Derived from the reaction with 2-butoxyethanol. nih.gov

Amyl ester and 2-ethylhexyl ester: Other examples of 2,4,5-T esters. gezondheidsraad.nl

The identification of these esters and their isomers is typically carried out using analytical techniques such as Gas-Liquid Chromatography (GLC). nih.gov High-Pressure Liquid Chromatography (HPLC) has also been used for the determination of atmospheric concentrations of the isooctyl ester of 2,4,5-T. nih.gov

Isomers of 2,4,5-T itself are also a consideration, as the production process can create various isomers of trichlorophenoxyacetic acid. mt.gov The specific substitution pattern on the benzene (B151609) ring defines the isomer. For 2,4,5-T, the chlorine atoms are located at positions 2, 4, and 5 of the phenoxy group.

Environmental Dynamics and Biogeochemical Transformations of 2,4,5 T Isobutyl Ester

Hydrolysis and De-esterification Kinetics in Aquatic and Terrestrial Compartments

Hydrolysis is a primary degradation pathway for 2,4,5-T esters, including the isobutyl ester, in both water and soil. This process involves the cleavage of the ester bond, yielding the parent acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), and isobutyl alcohol. The rate of this transformation is significantly influenced by environmental factors such as pH and the presence of microorganisms.

The hydrolysis of 2,4,5-T isobutyl ester is subject to both acid and base catalysis. nih.gov Generally, the rate of hydrolysis for phenoxyalkanoic acid esters increases in basic conditions. For instance, at a pH of 7.4 and a temperature of 20°C, the half-life of this compound has been reported to be 10.2 days. nih.gov The rate of hydrolysis is also influenced by the presence of other substances in the water, such as humic acids, which can adsorb the ester and catalyze the reaction under acidic conditions, while potentially slowing it down in alkaline environments. nih.gov

Table 1: Hydrolysis Half-life of 2,4,5-T Esters at pH 7.4 and 20°C

| Ester | Half-life (days) |

|---|---|

| Isobutyl ester | 10.2 nih.gov |

| n-Amyl ester | 8.4 nih.gov |

This table illustrates the relative persistence of different 2,4,5-T esters under specific pH and temperature conditions.

In general, phenoxy herbicide esters, once applied, are chemically transformed into the corresponding phenoxyalkanoic anion in soil and water at rates that are dependent on pH. nih.gov These anions then associate with various inorganic cations present in the soil. nih.gov

In soil-water systems, the hydrolysis of this compound is not solely a chemical process; it is significantly accelerated by microbial and enzymatic activity. nih.govforestresearch.gov.uk The rapid disappearance of 2,4,5-T esters in soil suggests that soil-catalyzed reactions, likely enzymatic, play a crucial role. nih.gov For example, the isooctyl ester of 2,4,5-T was found to hydrolyze rapidly in various soils, with no detectable ester remaining after 48 hours in some cases. nih.gov This rapid breakdown points towards biological action rather than purely chemical hydrolysis. forestresearch.gov.uk

Microorganisms are primarily responsible for the degradation of the resulting 2,4,5-T acid in the environment. nih.govresearchgate.netresearchtrend.net While specific studies on the microbial degradation of the isobutyl ester are limited, the general understanding is that soil microbes readily hydrolyze the ester to the acid form, which is then further broken down. forestresearch.gov.uktandfonline.com This process is influenced by soil moisture and temperature, which affect microbial populations. forestresearch.gov.uk

Photolytic and Abiotic Degradation Pathways of this compound

Photolytic degradation, or the breakdown of a chemical by light, is another potential pathway for the transformation of this compound in the environment. The esters of 2,4,5-T are expected to absorb UV radiation at wavelengths greater than 290 nm. nih.gov However, direct evidence for the photochemical degradation of 2,4,5-T esters in the atmosphere or water is not well-documented. nih.gov

The primary product of the photodecomposition of 2,4,5-T itself is 2,4,5-trichlorophenol (B144370). nih.gov It is plausible that the isobutyl ester would undergo similar transformations upon exposure to sufficient UV radiation. In the atmosphere, vapor-phase 2,4,5-T n-butyl ester is predicted to react with photochemically produced hydroxyl radicals, with an estimated half-life of 3.7 days. nih.gov This suggests that atmospheric photo-oxidation could be a relevant degradation pathway for the isobutyl ester as well.

Sorption, Leaching, and Volatilization Processes in Environmental Transport

The movement of this compound through the environment is controlled by its sorption to soil and sediment, its potential to leach through the soil profile, and its tendency to volatilize into the atmosphere.

The isobutyl ester of 2,4,5-T, being an ester, is expected to adsorb to humic material in both aquatic and terrestrial systems. nih.gov However, due to its rapid hydrolysis to the more mobile 2,4,5-T acid in soil, the long-term mobility is primarily governed by the properties of the acid. nih.govtandfonline.com The acid form, 2,4,5-T, is considered to be moderately mobile in sandy and clay soils. pic.int The majority of the herbicide tends to remain in the topsoil, typically within the first 10 cm. iisc.ac.in The persistence of 2,4,5-T in soil can range from two weeks to over a year, depending on environmental conditions. iisc.ac.in

In a New Zealand study, after the application of a 2,4,5-T butyl ester formulation, no traces of the ester were found in soil profiles, indicating rapid hydrolysis. tandfonline.com The resulting acid and its breakdown product, 2,4,5-trichlorophenol, were primarily found in the top 5-10 cm of soil. tandfonline.com

Once in the atmosphere, these compounds can be transported over distances and then be removed through deposition, either by being washed out by precipitation or through dry deposition. iisc.ac.in The estimated atmospheric half-life for the related n-butyl ester due to reaction with hydroxyl radicals is about 3.7 days, suggesting that atmospheric transport and subsequent degradation can occur. nih.gov In one study, a significant portion of applied 2,4,5-T butyl ester was unaccounted for in soil and vegetation, with spray drift being a likely cause for the loss. tandfonline.com

Characterization of Environmental Metabolites and Transformation Products of this compound

The environmental fate of this compound is dictated by a series of transformation processes, primarily hydrolysis, which is then followed by microbial degradation and photolysis of the resulting acid. These processes convert the initial compound into various metabolites and byproducts, some of which are more persistent and toxic than the parent ester.

The initial and most rapid transformation pathway for this compound in the environment is hydrolysis. inchem.orgeurl-pesticides.eu Ester forms of phenoxy herbicides are known to hydrolyze to their corresponding parent acid. orst.eduresearchgate.net This reaction can be catalyzed by acid or base and occurs swiftly in soil and water. nih.govamelica.org For instance, the half-life for the hydrolysis of the related isooctyl ester of 2,4-D was calculated to be just 1.45 hours in a sandy loam soil slurry. inchem.org Similarly, the isooctyl ester of 2,4,5-T has been observed to hydrolyze rapidly in moist soil, with no detectable ester remaining after 48 hours. nih.gov

This hydrolysis cleaves the ester bond, yielding two primary products:

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) : This is the herbicidally active parent acid. nih.gov

Isobutyl alcohol

Once formed, 2,4,5-T undergoes further degradation through microbial action and photodecomposition. nih.gov The major secondary degradation product resulting from these processes is 2,4,5-trichlorophenol (2,4,5-TCP) , formed by the cleavage of the ether bond of the 2,4,5-T molecule. nih.govnih.govwikipedia.org

Further degradation of 2,4,5-T and 2,4,5-TCP by microorganisms and photochemical reactions can lead to the formation of other minor metabolites. nih.govwikipedia.org Research has identified several of these subsequent transformation products. nih.govnih.gov

Table 1: Identified Degradation Products of this compound and its Primary Metabolite (2,4,5-T)

| Initial Compound | Process | Primary Degradation Product | Secondary/Minor Degradation Products |

| This compound | Hydrolysis | 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Isobutyl alcohol |

| 2,4,5-T | Photodecomposition / Microbial Degradation | 2,4,5-Trichlorophenol (2,4,5-TCP) nih.govnih.gov | 3,5-Dichlorocatechol wikipedia.org |

| 2-Hydroxy-4,5-dichlorophenoxyacetic acid nih.gov | |||

| 4,6-Dichlororesorcinol nih.gov | |||

| 4-Chlororesorcinol nih.gov |

A significant body of research on 2,4,5-T and its esters has focused on a highly persistent and toxic impurity formed during the manufacturing process: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) . ontario.cava.govhillandponton.com

TCDD is not an intended component of the herbicide formulation but an unavoidable byproduct generated during the synthesis of 2,4,5-trichlorophenol (2,4,5-TCP), the chemical precursor for 2,4,5-T. wikipedia.orgwikipedia.orgpic.int The formation of TCDD occurs when reaction temperatures during the production of 2,4,5-TCP are not strictly controlled, leading to the condensation of two molecules of its sodium salt. pic.intic.ac.uk

The concentration of TCDD in commercial 2,4,5-T formulations has varied significantly over time and between manufacturers, largely as a function of production process control. wikipedia.orggezondheidsraad.nl Early manufacturing processes often lacked precise temperature regulation, resulting in higher levels of TCDD contamination. wikipedia.org

Historical Production: Samples of 2,4,5-T produced in the 1950s and 1960s were found to contain TCDD concentrations of over 1000 parts per billion (ppb), with some individual batches testing as high as 60 parts per million (ppm). wikipedia.orggezondheidsraad.nl Formulations of Agent Orange, a 50:50 mixture of the n-butyl esters of 2,4-D and 2,4,5-T, were contaminated with TCDD. ontario.cava.govcoresta.org

Later Production: With a better understanding of the risks, manufacturing processes were improved. wikipedia.org With proper temperature control, TCDD contamination could be limited to approximately 0.005 ppm (5 ppb). wikipedia.org By the 1980s, a threshold of 5 ppb was established for TCDD in Germany, and modern production methods can reduce TCDD levels to 0.01 ppm or less. pic.intgezondheidsraad.nl

TCDD is environmentally persistent and resistant to degradation compared to 2,4,5-T itself. forestresearch.gov.uk While 2,4,5-T breaks down in soil and water over weeks or months, TCDD can persist for much longer periods. forestresearch.gov.ukresearchtrend.net Its low water solubility and high affinity for soil particles and sediments contribute to its immobility and persistence in the terrestrial and aquatic environments. pic.int

Table 2: Reported Levels of TCDD Contamination in 2,4,5-T Formulations

| Production Era / Sample Type | Reported TCDD Concentration | Source |

| Early Production Batches (Uncontrolled Temperature) | Up to 60 ppm | wikipedia.org |

| Uncontrolled Manufacturing Conditions | 30-40 ppm | pic.int |

| Samples from the 1950s and 1960s | > 1000 ppb (> 1 ppm) | gezondheidsraad.nl |

| 32 Samples of 50% 2,4,5-T Alkyl Esters | Max. of 28.3 ppm (18 samples <0.5 ppm) | nih.gov |

| Production with Proper Temperature Control | ~0.005 ppm (5 ppb) | wikipedia.org |

| Modern Production Standards | 0.01 - 0.05 ppm | pic.int |

Ecological Interactions and Environmental Repercussions of 2,4,5 T Isobutyl Ester

Research on Non-Target Vegetation Responses and Herbicidal Selectivity Mechanisms

The herbicidal action of 2,4,5-T isobutyl ester is rooted in its selective effects on broadleaf plants, while generally sparing grasses and conifers. solubilityofthings.cominvasive.org This selectivity is a key characteristic of phenoxy herbicides. The isobutyl ester form of 2,4,5-T is readily absorbed by the foliage of plants. tandfonline.com Once absorbed, it is hydrolyzed to its acidic form, 2,4,5-T acid, which is the active herbicidal agent. tandfonline.com

This acid mimics the natural plant growth hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf species, which ultimately results in their death. invasive.org The disruption of normal growth processes is the primary mechanism of its herbicidal action. invasive.org While effective against a wide range of broadleaf weeds, the application of 2,4,5-T esters can lead to unintended damage to non-target vegetation through spray drift and volatilization, particularly under high-temperature conditions. apvma.gov.au This can result in selective pressure on plant communities, potentially altering species composition over time. apvma.gov.au

Studies on Microbial Community Dynamics and Biochemical Functionality in Contaminated Environments

The application of phenoxy herbicides can significantly influence the complex and vital communities of microorganisms in the soil. While specific research on the isobutyl ester of 2,4,5-T is limited, studies on the closely related 2,4-D butyl ester provide valuable insights. The introduction of 2,4-D butyl ester into agricultural soils has been shown to cause significant shifts in the microbial community structure. researchgate.net

The effects on culturable microorganisms, including bacteria and actinomycetes, are dependent on the concentration of the herbicide. researchgate.netresearchgate.net At certain concentrations, an increase in culturable bacteria and actinomycetes has been observed, while higher concentrations can lead to a decline in these microbial populations, with the exception of fungi, which may increase over time. researchgate.net The ratio of Gram-negative to Gram-positive bacteria can also be dramatically altered with increasing herbicide concentration. researchgate.net The impact of these herbicides on microbial populations is often more pronounced in soils with low organic matter and fertility levels. researchgate.net

The degradation of 2,4,5-T in the environment is primarily a microbial process. forestresearch.gov.uk Various soil microorganisms, including bacteria and fungi, are capable of breaking down this herbicide. nih.govscispace.com This biodegradation is a crucial process in determining the persistence and ultimate fate of the compound in the soil.

Advanced Analytical Methodologies for 2,4,5 T Isobutyl Ester Detection and Quantification

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The primary challenge in analyzing 2,4,5-T isobutyl ester is its effective extraction from complex matrices such as soil, water, and biological tissues, while minimizing interferences. The choice of protocol depends on the matrix type, the required detection limits, and the subsequent analytical technique.

For environmental water samples, direct analysis is rarely feasible. A pre-concentration step is essential. Automated solid-phase extraction (SPE) has emerged as a robust and efficient technique. bohrium.com Hydrophilic-lipophilic balanced (HLB) or polystyrene-divinylbenzene (PS-DVB) copolymer cartridges are commonly used. bohrium.com The water sample is first acidified to a pH below 2 to ensure the protonation of any hydrolyzed 2,4,5-T acid, which may be present alongside the ester, before being passed through the SPE cartridge. bohrium.com The analytes are then eluted with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724).

Soil and sediment samples require more rigorous extraction procedures. A common approach involves solvent extraction, often using a mixture of acetone (B3395972) and a less polar solvent like hexane (B92381) or ethyl acetate (B1210297). apvma.gov.au Sonication or pressurized liquid extraction (PLE) can enhance extraction efficiency. The resulting extract is often contaminated with co-extractives that can interfere with analysis. A cleanup step, frequently employing Florisil or silica (B1680970) gel column chromatography, is necessary to remove these interferences. oup.comtandfonline.com

In biological matrices, such as animal tissues or urine, the analytical process is further complicated by the presence of fats, proteins, and other endogenous compounds. hh-ra.orgnih.gov For tissue samples, an initial homogenization is followed by solvent extraction. A crucial step for phenoxy acid esters in biological and environmental samples is often a hydrolysis step, where the ester is converted to the parent 2,4,5-T acid. nih.govnih.gov This is typically achieved by saponification using a strong base like potassium hydroxide (B78521) (KOH). nih.gov The resulting acid is then extracted from the acidified solution using a non-polar solvent. This approach, however, does not distinguish the ester from the parent acid. epa.gov To analyze the ester directly, hydrolysis must be avoided, and non-destructive extraction and cleanup procedures are required.

A widely adopted sample preparation method for multiclass pesticide residue analysis, including phenoxy acid herbicides, in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.net This technique involves an initial extraction with acetonitrile followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup. researchgate.net

The table below summarizes common extraction protocols for different matrices.

| Matrix | Extraction Technique | Key Steps & Reagents | Purpose |

| Water | Solid-Phase Extraction (SPE) bohrium.com | Acidification (pH < 2), Conditioning of cartridge (e.g., PS-DVB), Sample loading, Elution (Methanol/Acetonitrile) | Concentration of analyte, removal of water-soluble interferences |

| Soil/Sediment | Solvent Extraction & Column Cleanup apvma.gov.auoup.com | Soxhlet or sonication with Acetone/Hexane, Cleanup on Florisil or Silica Gel column | Extraction from solid matrix, removal of co-extractives |

| Biological Tissue | Solvent Extraction & Hydrolysis nih.govnih.gov | Homogenization, Extraction with organic solvent, Saponification with KOH, Acidification, Liquid-Liquid Extraction (LLE) | Extraction from fatty matrix, conversion to parent acid for easier analysis |

| Various | QuEChERS researchgate.net | Extraction with acidified acetonitrile, Salting-out (e.g., MgSO₄, NaCl), d-SPE cleanup (e.g., PSA, C18) | Rapid and high-throughput extraction and cleanup |

Chromatographic Techniques for Separation and Analysis (e.g., GC-ECD, HPLC-UV, GC-MS)

Chromatography is the cornerstone for separating this compound from other compounds in the prepared extract before its quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the two most prevalent techniques.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. oup.com Often, analysis of phenoxy herbicides by GC involves a derivatization step to convert the parent acids into more volatile esters (e.g., methyl esters using diazomethane). tandfonline.cominchem.org However, for the analysis of the isobutyl ester itself, derivatization is not required. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds, making it ideal for detecting the trichlorinated structure of this compound. nih.gov EPA Method 615, for instance, utilizes GC-ECD for the analysis of chlorinated herbicides. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This combination provides both separation and definitive identification. The mass spectrometer separates ions based on their mass-to-charge ratio, yielding a unique mass spectrum that serves as a chemical fingerprint for structural confirmation. tandfonline.comacspublisher.comspectroscopyonline.com

High-performance liquid chromatography (HPLC) is another powerful separation technique, particularly for less volatile or thermally labile compounds. nih.gov

HPLC with Ultraviolet (UV) Detection: Phenoxyacetic acid derivatives exhibit strong UV absorbance, allowing for their detection. researchgate.net The method's specificity can be limited if co-eluting compounds also absorb at the selected wavelength.

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This has become the gold standard for trace-level quantification of pesticides in complex matrices. bohrium.comnih.gov It offers exceptional sensitivity and selectivity by performing two stages of mass analysis, which significantly reduces matrix interference. researchgate.net

The following table compares the primary chromatographic techniques used for 2,4,5-T ester analysis.

| Technique | Detector | Derivatization Required | Strengths | Limitations |

| GC-ECD nih.govepa.gov | Electron Capture | For parent acid (hydrolyzed ester) | High sensitivity to halogenated compounds | Less structural information, potential for false positives |

| GC-MS tandfonline.com | Mass Spectrometer | For parent acid (hydrolyzed ester) | Definitive structural confirmation, high specificity | May be less sensitive than ECD for some analytes |

| HPLC-UV researchgate.net | UV-Vis | No | Good for high-concentration samples, relatively simple | Lower sensitivity and specificity, susceptible to interferences |

| HPLC-MS/MS bohrium.comresearchgate.net | Tandem Mass Spectrometer | No | Highest sensitivity and specificity, structural confirmation | Higher equipment cost and complexity |

Spectroscopic and Hyphenated Techniques for Structural Confirmation and Trace Analysis

While chromatographic techniques separate the components of a mixture, spectroscopic methods are essential for confirming the chemical structure of the analyte and for achieving the low detection limits required for trace analysis.

Mass spectrometry (MS), particularly when hyphenated with a chromatographic system (GC-MS or LC-MS), is the most powerful tool for the structural confirmation of this compound. oup.comtandfonline.com In MS, the molecule is ionized, and the resulting fragments produce a characteristic pattern (mass spectrum) that can be compared to a library of known spectra for positive identification. restek.com

Tandem mass spectrometry (MS/MS), available in both GC and LC systems, enhances specificity and sensitivity immensely. bohrium.com In this technique, a specific parent ion corresponding to the analyte is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM), effectively filters out background noise and matrix interferences, allowing for reliable quantification at parts-per-trillion (ppt) levels. bohrium.com

Infrared (IR) spectroscopy could also be used for structural elucidation by identifying the functional groups present in the molecule, such as the ester carbonyl group and the C-Cl bonds, but it is less commonly used for routine quantification compared to MS.

Development and Validation of High-Sensitivity and High-Throughput Detection Methods

Modern analytical laboratories face increasing pressure to process large numbers of samples quickly and with high accuracy. This has driven the development of high-sensitivity and high-throughput methods.

High-sensitivity methods are crucial for detecting the very low concentrations of this compound that may be present in environmental and biological samples. The use of LC-MS/MS is a key development in this area, with method quantification limits (MQLs) for phenoxy acid herbicides reported in the low nanogram per liter (ng/L) range for water samples. bohrium.com

High-throughput methods focus on increasing the speed of analysis. Key developments include:

Automated Solid-Phase Extraction (SPE): Automation of the sample preparation step reduces manual labor and improves reproducibility. bohrium.com

QuEChERS: As mentioned, the QuEChERS method significantly shortens sample preparation time for a wide range of matrices. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particles, which allows for faster separations without sacrificing resolution compared to conventional HPLC. bohrium.com

Immunoassays: These are screening methods that use antibodies to detect specific compounds or classes of compounds. epa.gov While they can be very fast and suitable for field use, they are generally less specific than chromatographic methods and positive results often require confirmation by a technique like GC-MS or LC-MS/MS. epa.gov

Method validation is a critical component of developing these advanced techniques. Validation studies establish the performance characteristics of the method, ensuring that the results are reliable. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netepa.gov

Quality Assurance and Quality Control Protocols in Analytical Research of this compound

To ensure the integrity and validity of analytical data, stringent Quality Assurance (QA) and Quality Control (QC) protocols are indispensable. These protocols are implemented throughout the entire analytical process, from sample collection to final data reporting.

Key QA/QC measures include:

Method Blanks: A method blank (an analyte-free matrix) is processed and analyzed in the same manner as the samples. epa.gov This is done to check for contamination from reagents, glassware, or the instrument itself.

Spiked Samples (Matrix Spikes): A known quantity of the analyte (this compound) is added to a sample before extraction. epa.govepa.gov The recovery of the spike is calculated to assess the accuracy of the method in the specific sample matrix.

Replicate Analyses: Analyzing the same sample multiple times provides a measure of the method's precision or reproducibility. epa.gov

Calibration Standards: The instrument is calibrated using a series of standards containing known concentrations of the analyte. osha.gov Calibration curves are checked regularly to ensure the instrument's response remains stable.

Internal and Surrogate Standards: An internal standard (a compound chemically similar to the analyte but not present in the sample) is added to all samples and standards to correct for variations in extraction efficiency and instrument response. A surrogate standard is similar to the analyte and is added to samples before preparation to monitor the performance of the analytical process for each sample.

Certified Reference Materials (CRMs): When available, CRMs (materials with a certified concentration of the analyte) are analyzed to provide an independent assessment of the method's accuracy.

Proficiency Testing: Laboratories may participate in inter-laboratory studies where they analyze the same sample and compare their results to a reference value and to other labs.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) provide detailed guidance on QA/QC requirements for their analytical methods, such as Method 615 and Method 8151, which cover chlorinated herbicides. epa.govepa.gov Adherence to these protocols is essential for generating legally defensible and scientifically sound data.

Environmental Remediation and Management Strategies for 2,4,5 T Isobutyl Ester Contamination

Bioremediation Approaches utilizing Microbial Degradation Processes

Bioremediation offers an eco-friendly and cost-effective approach to managing contamination from phenoxy herbicides. It leverages the metabolic capabilities of microorganisms to break down these complex molecules into less harmful substances. In the environment, ester forms of phenoxy herbicides are typically hydrolyzed to their corresponding acid forms, which are then subject to microbial degradation. nih.govinchem.org

The degradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), the active acid form of its isobutyl ester, is primarily a microbial process. coresta.org Scientists have isolated various microorganisms from contaminated soils that can utilize 2,4,5-T as a source of carbon and energy. koreascience.krfrontiersin.org

Bacterial species have been extensively studied for their degradative capabilities. Genera known to contain 2,4,5-T degrading species include Pseudomonas, Burkholderia, Nocardioides, Sphingomonas, and Bradyrhizobium. koreascience.krfrontiersin.org For instance, a strain identified as Pseudomonas sp. (EL-O7IP), isolated through enrichment culture from soil, demonstrated a high capacity for degrading 2,4,5-T. koreascience.kr This particular strain was also found to be resistant to several antibiotics and heavy metals. koreascience.kr Studies on bacterial communities from herbicide-contaminated soil in Vietnam revealed that species related to Bordetella petrii and Sphingomonas histidinilytica were dominant during the degradation of 2,4-D and 2,4,5-T. frontiersin.org

Fungi also play a role in the breakdown of these herbicides. The white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,4,5-T. hua.gr Other fungi, such as Aspergillus niger, are known to metabolize related phenoxy herbicides through processes like ester hydrolysis and hydroxylation. hua.gr Research on fungi isolated from contaminated Vietnamese soil, including species of Aspergillus and Penicillium, has also demonstrated their ability to degrade 2,4,5-T. nih.gov

The initial step in the microbial breakdown of 2,4,5-T often involves an oxygenase enzyme that cleaves the ether bond, separating the side chain from the aromatic ring. researchtrend.net For example, the tftA and tftB genes in Burkholderia cepacia encode the subunits for 2,4,5-T oxygenase. nih.gov

Table 1: Examples of Microorganisms Involved in 2,4,5-T Degradation

| Microbial Group | Genus/Species | Key Findings | Citations |

| Bacteria | Pseudomonas sp. | Isolated from soil; showed high biodegradability of 2,4,5-T. | koreascience.kr |

| Bacteria | Burkholderia sp. | Known to utilize 2,4,5-T as a major carbon and energy source. | frontiersin.org |

| Bacteria | Sphingomonas sp. | Found in herbicide-contaminated soils and involved in degradation. | frontiersin.org |

| Bacteria | Nocardioides sp. | Identified as a 2,4,5-T degrader. | frontiersin.org |

| Bacteria | Bradyrhizobium sp. | Capable of utilizing 2,4,5-T as a major carbon and energy source. | frontiersin.orgnih.gov |

| Fungi | Phanerochaete chrysosporium | A white-rot fungus demonstrated to degrade 2,4,5-T. | hua.gr |

| Fungi | Aspergillus sp. | Isolated from contaminated soil and showed degradation capability. | nih.gov |

| Fungi | Penicillium sp. | Isolated from contaminated soil and showed degradation capability. | nih.gov |

To enhance the efficiency of microbial degradation, environmental conditions within the contaminated media must be optimized. frontiersin.org Key parameters that influence bioremediation rates include pH, temperature, moisture, nutrient availability, and oxygen levels. frontiersin.orgnih.govmdpi.com

Research on the bioremediation of soils contaminated with nitroaromatic compounds, which shares principles with herbicide remediation, showed that creating anaerobic conditions by flooding the soil and adding a supplemental carbon source like starch can promote initial degradation. nih.gov This process was effective over a temperature range of 20 to 37°C and was improved by the addition of ammonium. nih.gov The optimal pH for this initial anaerobic stage was found to be between 6.5 and 7.0. nih.gov Following the anaerobic phase, aerobic conditions can be introduced to complete the degradation process. nih.gov For organophosphate or organonitrogen pesticides, ensuring that phosphorus or nitrogen becomes the limiting factor can target the consortium of bacteria with the highest degradation potential. frontiersin.org

Table 2: Optimized Conditions for Bioremediation of Herbicide-Contaminated Soil

| Parameter | Optimal Range/Condition | Rationale | Citations |

| pH | 6.5 - 7.0 (neutral to slightly acidic) | Optimizes microbial enzymatic activity for the initial degradation stages. | nih.gov |

| Temperature | 20 - 37 °C | Supports effective microbial metabolism and growth. | nih.gov |

| Oxygen | Initial anaerobic phase followed by an aerobic phase | Anaerobic conditions initiate the breakdown, while aerobic conditions complete the mineralization. | nih.govusda.gov |

| Nutrients | Addition of supplemental carbon (e.g., starch) and nitrogen (e.g., ammonium) | Stimulates microbial activity and proliferation, preventing the contaminant from being the sole, potentially toxic, carbon source initially. | frontiersin.orgnih.gov |

| Moisture | Flooding/Slurry conditions | Ensures proper mixing and bioavailability of contaminants and nutrients to microorganisms. | nih.govmdpi.com |

Physico-Chemical Treatment Technologies for Abatement and Detoxification

Alongside biological methods, several physico-chemical technologies have been developed for the removal and detoxification of 2,4,5-T and its esters from contaminated water and soil.

Adsorption is a widely used technique for removing organic pollutants from aqueous solutions. Phenoxy herbicide esters are known to adsorb extensively to soils, sediments, and humic acids. nih.gov This natural process can be enhanced using engineered adsorbent materials.

Recent studies have explored the use of novel nanomaterials for this purpose. One study demonstrated the highly efficient removal of 2,4,5-T from water using TiO2 nanoparticles coated with a cationic surfactant (CCTN). acs.org Under optimal conditions (pH 4, contact time of 180 minutes), this material achieved a removal rate of 96.2%. acs.org Another study investigated the use of calcined MgFeTi-layered double hydroxides (cLDHs) for 2,4,5-T adsorption, highlighting the potential of such materials in environmental remediation. nih.gov The adsorption capacity is influenced by factors like pH and the initial concentration of the contaminant. acs.org

Table 3: Performance of Adsorbents for 2,4,5-T Removal

| Adsorbent Material | Optimal pH | Maximum Adsorption Capacity | Removal Efficiency | Citations |

| Cationic Surfactant-Coated TiO2 Nanoparticles (CCTN) | 4 | 13.4 mg/g | 96.2% | acs.org |

| Calcined MgFeTi-Layered Double Hydroxides (cLDHs) | Not specified | Not specified | High adsorption noted, part of a photo-Fenton process. | nih.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). kirj.eeresearchgate.net These highly reactive radicals can aggressively attack and break down persistent organic pollutants like 2,4,5-T. kirj.eeresearchgate.net

Several AOPs have proven effective for degrading 2,4,5-T:

Photo-Fenton (H₂O₂/Fe²⁺/UV): This process involves the use of hydrogen peroxide and ferrous ions in the presence of UV light. It has been shown to be effective in the mineralization of 2,4,5-T. researchgate.net A study using calcined MgFeTi-layered double hydroxides demonstrated a photo-Fenton-like activity that degraded over 80-95% of an initial 100 mg/L 2,4,5-T solution within 360 minutes under visible light. nih.gov

Ozone/Hydrogen Peroxide (O₃/H₂O₂): This combination, also known as the peroxone process, generates hydroxyl radicals and has shown better degradation performance for pesticides compared to using ozone alone. kirj.ee

UV/H₂O₂: The photolysis of hydrogen peroxide by UV radiation is another method to generate hydroxyl radicals for pollutant degradation. researchgate.netmdpi.com

These processes can effectively reduce the chemical oxygen demand (COD) and lead to the complete mineralization of the herbicide into non-toxic compounds. researchgate.net

Table 4: Efficacy of Selected Advanced Oxidation Processes on 2,4,5-T

| AOP Method | Key Reagents/Conditions | Outcome | Citations |

| Photo-Fenton-like | Calcined LDHs, Visible Light | >80-95% degradation of 100 mg/L 2,4,5-T in 360 min. | nih.gov |

| Photo-Fenton | H₂O₂/Fe²⁺/UV | Effective mineralization (reduction in COD and release of chloride ions). | researchgate.net |

| UV/H₂O₂ | H₂O₂/UV Light | Effective mineralization of 2,4,5-T. | researchgate.net |

Research on Sustainable Land Management Practices to Mitigate Environmental Spread

Preventing the initial contamination and mitigating the spread of herbicides like 2,4,5-T isobutyl ester from agricultural and forestry lands is a critical component of environmental management. umich.eduscionresearch.com Sustainable land management focuses on practices that preserve resources and prevent pollution. umich.edu

Key strategies to reduce herbicide runoff and environmental impact include:

Establishment of Buffer Strips: Vegetated buffer strips are areas of permanent vegetation situated between fields and water bodies. gwct.org.uk They are a primary method for reducing the transfer of pesticides to surface water, with estimates suggesting they can halve the concentration of some herbicides in runoff. gwct.org.uk

Reduced or No-Till Farming: Tillage can degrade soil structure and increase erosion, leading to herbicide runoff. keystonebioag.com No-till or reduced-tillage practices leave crop residue on the surface, which stabilizes the soil, improves its structural integrity, and reduces erosion. gwct.org.ukkeystonebioag.com

Improving Soil Health: Healthy soils with high organic matter and microbial activity are better at retaining and degrading herbicides. keystonebioag.com Practices like composting and using organic fertilizers enhance soil health and can naturally suppress weeds, reducing the need for herbicides. keystonebioag.com

Crop Diversification and Rotation: Planting a variety of crops in rotation can disrupt weed life cycles and naturally suppress weed populations, thereby lessening the reliance on chemical controls. keystonebioag.com

Integrated Pest Management (IPM): IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and use of resistant varieties. umich.edu Herbicides are used only when needed and at the minimum effective amounts, which minimizes environmental risk. umich.edu

By implementing these practices, the movement of herbicides from treated land into surrounding ecosystems via overland flow and soil erosion can be significantly curtailed, protecting water quality and long-term site sustainability. scionresearch.comgwct.org.uk

Regulatory Science and Policy Implications Derived from Research on 2,4,5 T Isobutyl Ester

Influence of Scientific Research on the Evolution of Environmental Regulations pertaining to 2,4,5-T Esters

The regulation of 2,4,5-T and its esters is a clear example of science-driven policy evolution. Initial concerns arose not just from the herbicide itself, but from the inevitable contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic and carcinogenic compound, during the manufacturing process. wikipedia.orgpic.int It was discovered that producing 2,4,5-T without some level of TCDD contamination is impossible. pic.inthealthandenvironment.org Under uncontrolled manufacturing conditions, TCDD levels could be as high as 30-40 ppm. pic.int

A pivotal moment in the regulatory history of 2,4,5-T was a 1965 study contracted by the National Cancer Institute to Bionetics Research Laboratory. nih.gov This study investigated the potential teratogenic (birth defect-causing) effects of several pesticides and herbicides, including 2,4,5-T. nih.gov The findings provided the first significant indication of the teratogenicity and fetotoxicity of 2,4,5-T. nih.gov Although the study faced criticism for using 2,4,5-T with high levels of dioxin contamination, it was instrumental in raising alarm bells within the scientific and regulatory communities. core.ac.uk Subsequent studies, including one by the National Institute of Environmental Health Sciences (NIEHS), found that even purer forms of 2,4,5-T could cause birth defects in rats. core.ac.uk

This growing body of scientific evidence spurred significant regulatory action. In 1970, the U.S. Department of Agriculture (USDA) suspended the use of 2,4,5-T on all food crops, with the exception of rice. wikipedia.org The U.S. Environmental Protection Agency (EPA) continued to evaluate the chemical, and following public concern and further research, issued an emergency suspension for some uses in 1979 before ultimately terminating all remaining uses in the United States in 1985. wikipedia.orgnih.govnih.gov Similarly, Canada prohibited the use and sale of 2,4,5-T after 1985. wikipedia.org The primary justification for these widespread bans was the high toxicity of the TCDD contaminant, which research had identified as a carcinogen and a cause of fetal abnormalities. pic.int

Table 1: Timeline of Key Research and Regulatory Actions for 2,4,5-T

| Year | Event | Significance |

|---|---|---|

| 1965 | Bionetics Research Laboratory study initiated. nih.gov | Provided the first major scientific evidence linking 2,4,5-T to teratogenic effects. nih.gov |

| 1970 | USDA halts the use of 2,4,5-T on most food crops. wikipedia.org | First major federal restriction on 2,4,5-T use in the U.S. based on toxicity concerns. wikipedia.org |

| 1979 | EPA issues an emergency suspension of 2,4,5-T for certain uses. nih.gov | Escalated regulatory action based on evidence of human health risks. |

| 1985 | EPA terminates all remaining uses of 2,4,5-T in the U.S. wikipedia.orgnih.gov | Complete ban on the herbicide in the United States. |

| Post-1985 | Canada prohibits the use and sale of 2,4,5-T. wikipedia.org | Demonstrates international regulatory alignment based on scientific consensus. |

Methodological Frameworks for Environmental Risk Assessment in the Context of 2,4,5-T Isobutyl Ester

The environmental risk assessment for a chemical like this compound involves a structured, scientific process to evaluate its potential harm to the environment. Regulatory bodies in regions like the European Union have established frameworks for assessing both new and existing chemicals. ecetoc.org These frameworks are designed to be systematic, considering the entire lifecycle of the substance from its release to its ultimate fate and effects.

For an ester like this compound, the risk assessment presents specific challenges because it is an unstable substance that degrades in the environment. ecetoc.org Esters of phenoxy herbicides are known to hydrolyze (break down in the presence of water) to the parent acid, in this case, 2,4,5-T. epa.govepa.gov This degradation is a critical component of the assessment. The environmental fate strategy for related 2,4-D esters, for example, is based on "bridging" the degradation of the esters back to the 2,4-D acid. epa.govepa.gov This means that the risk assessment must consider the toxicity and behavior of not only the original ester but also its primary degradation product, the 2,4,5-T acid. ecetoc.org

The assessment framework typically involves two main components: exposure assessment and effects assessment. ecetoc.org

Exposure Assessment : This part of the framework estimates the Predicted Environmental Concentration (PEC). It examines the chemical's environmental fate—how it moves and transforms in the environment. Key parameters include rates of hydrolysis, photodegradation (breakdown by light), and biodegradation. ecetoc.orgepa.gov For instance, phenoxyacetate (B1228835) esters rapidly hydrolyze in moist soils, but this process is slower in dry conditions. epa.gov The assessment would also model how the chemical partitions between different environmental compartments like water, soil, and air, using data on water solubility, vapor pressure, and partition coefficients. ecetoc.org

Effects Assessment : This component determines the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are unlikely to occur. This is derived from ecotoxicological studies on various organisms, such as fish, aquatic invertebrates, and plants. apvma.gov.au For example, risk assessments for 2,4-D esters have considered their toxicity to non-target vegetation and aquatic life. apvma.gov.au

The final step is risk characterization, where the PEC is compared to the PNEC. If the predicted environmental concentration exceeds the level at which no effects are expected, it indicates a potential risk, which may trigger regulatory controls.

Table 2: Core Components of an Environmental Risk Assessment Framework for this compound

| Assessment Component | Key Parameters & Considerations | Relevance to this compound |

|---|---|---|

| Exposure Assessment (PEC) | Hydrolysis rate, photodegradation, biodegradation, water solubility, vapor pressure. ecetoc.orgepa.gov | The ester hydrolyzes to 2,4,5-T acid; the rate is dependent on environmental conditions like soil moisture. epa.gov |

| Effects Assessment (PNEC) | Toxicity to aquatic organisms (fish, invertebrates), terrestrial plants, and soil microorganisms. apvma.gov.au | Assessment must consider the toxicity of both the isobutyl ester and the resulting 2,4,5-T acid. ecetoc.org |

| Risk Characterization | Comparison of Predicted Environmental Concentration (PEC) with Predicted No-Effect Concentration (PNEC). | Determines if the use of the substance poses an unacceptable risk to the environment, informing regulatory decisions. |

International Agreements and Research Contributions to Global Chemical Management Policies

Scientific research on 2,4,5-T and its contaminants has significantly influenced global chemical management policies, primarily through two key international treaties: the Rotterdam Convention and the Stockholm Convention.

The Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade directly restricts the trade of 2,4,5-T. wikipedia.orghealthandenvironment.org This convention provides an early warning system for countries, enabling them to make informed decisions about importing hazardous chemicals and promoting shared responsibility. pic.int The inclusion of 2,4,5-T is based on the control actions taken by numerous countries that banned or severely restricted it due to health and environmental concerns, particularly the risks associated with its TCDD contaminant. pic.int

The Stockholm Convention on Persistent Organic Pollutants (POPs) is another critical international agreement shaped by chemical research. wikipedia.org POPs are chemicals that remain in the environment for long periods, become widely distributed geographically, and accumulate in the fatty tissues of living organisms. beehive.govt.nzpops.int The convention aims to eliminate or restrict the production and use of these substances. wikipedia.org While 2,4,5-T itself is not one of the original POPs listed, its highly toxic by-product, TCDD (dioxin), is. beehive.govt.nz Dioxins are listed in Annex C of the convention as unintentional by-products targeted for reduction and, where feasible, elimination. fao.org

Scientific research is the foundation of the Stockholm Convention. It provides the data necessary to identify and evaluate chemicals against specific criteria for persistence, bioaccumulation, potential for long-range environmental transport, and adverse effects. wikipedia.orgenv.go.jp The Convention includes a process for reviewing and adding new chemicals, which relies entirely on scientific evidence submitted by participating nations. wikipedia.org Therefore, research on the properties and effects of substances like 2,4,5-T esters and their contaminants directly contributes to the ongoing evolution of these global chemical management policies, ensuring they are based on the best available science to protect human health and the environment. beehive.govt.nz

Table 3: International Agreements Influenced by Research on 2,4,5-T and Related Compounds

| Agreement | Relevant Chemical(s) | Impact and Role of Scientific Research |

|---|---|---|

| Rotterdam Convention | 2,4,5-T. wikipedia.orghealthandenvironment.org | Restricts international trade based on prior informed consent. pic.int Inclusion is a direct result of national bans that were based on scientific evidence of harm from TCDD contamination. pic.int |

| Stockholm Convention | Dioxins (TCDD), an unintentional by-product of 2,4,5-T manufacturing. beehive.govt.nz | Aims to eliminate or reduce the release of POPs. wikipedia.org Research on the toxicity, persistence, and transport of dioxins provided the scientific basis for their inclusion and regulation under the convention. beehive.govt.nz |

Future Research Directions and Emerging Opportunities for 2,4,5 T Isobutyl Ester Studies

Application of Omics Technologies to Elucidate Microbial Degradation Pathways

The microbial degradation of phenoxy herbicides is a critical process in their environmental dissipation. While studies have identified microbial communities capable of degrading the parent acid, 2,4,5-T, there is a significant knowledge gap regarding the specific microbial consortia and enzymatic pathways involved in the initial hydrolysis and subsequent breakdown of 2,4,5-T isobutyl ester. researchgate.netfrontiersin.org Future research should leverage advanced "omics" technologies to fill this gap.